molecular formula C17H12F2N2O3 B11405792 2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B11405792
M. Wt: 330.28 g/mol
InChI Key: LVLFYOJGZUPZHB-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 4-fluorophenyl-1,2-oxazole: This involves the cyclization of 4-fluorophenylhydrazine with glyoxylic acid to form the oxazole ring.

    Coupling Reaction: The final step involves coupling 4-fluorophenoxyacetic acid with 4-fluorophenyl-1,2-oxazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)propionic acid:

    4-(2-fluorophenoxy)-3,3’-bipyridine: A compound with similar structural features and potential as a c-Met kinase inhibitor.

Uniqueness

2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is unique due to the presence of both fluorinated phenyl rings and an oxazole ring, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H12F2N2O3

Molecular Weight

330.28 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C17H12F2N2O3/c18-12-3-1-11(2-4-12)15-9-17(24-21-15)20-16(22)10-23-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,22)

InChI Key

LVLFYOJGZUPZHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)F)F

Origin of Product

United States

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